Aflatoxin G2-d3
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Overview
Description
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione is a complex organic compound with a unique structure that includes multiple fused rings and a methoxy group
Mechanism of Action
Aflatoxin G2-d3, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a potent mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus . This compound has significant implications for human and animal health due to its toxic and carcinogenic properties .
Target of Action
The primary targets of this compound are the liver proteins and DNA . The compound’s interaction with these targets can lead to acute aflatoxicosis and hepatocellular carcinoma .
Mode of Action
This compound interacts with its targets through a process of biotransformation in the liver . The compound is metabolized into a reactive form, Aflatoxin B1-8,9-exo-epoxide, which binds to DNA and albumin in blood serum . This binding forms adducts, leading to DNA damage .
Biochemical Pathways
The this compound affects the DNA repair mechanism, specifically the nucleotide excision repair (NER) pathway . The compound’s interaction with this pathway can lead to mutations and genetic instability, contributing to its carcinogenic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. The compound is absorbed in the gastrointestinal tract, distributed primarily to the liver, metabolized into reactive forms, and excreted via the bile . These processes influence the compound’s bioavailability and toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, mutations, and the induction of oxidative stress . These effects can lead to acute aflatoxicosis, characterized by liver damage, and chronic effects such as hepatocellular carcinoma .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Conditions like high temperature and moisture favor the production of aflatoxins by Aspergillus species . Furthermore, the compound’s stability and resistance to degradation under various conditions contribute to its persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione typically involves multiple steps, including the formation of the fused ring system and the introduction of the methoxy group. Common synthetic routes may involve the use of starting materials such as furan derivatives and chromene precursors, followed by cyclization reactions under specific conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused ring systems with methoxy groups, such as certain flavonoids and chromenes. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione apart is its unique combination of fused rings and the presence of a deuterated methoxy group, which can influence its chemical reactivity and biological interactions .
Properties
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-QVDKJMHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217758-21-8 |
Source
|
Record name | (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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